molecular formula C18H13NO4 B1420217 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid CAS No. 1181458-42-3

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Cat. No. B1420217
M. Wt: 307.3 g/mol
InChI Key: STNPNMLROBHPNY-UHFFFAOYSA-N
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Description

“6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1181458-42-3 . It has a molecular weight of 307.31 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(4-phenoxyphenoxy)nicotinic acid . The InChI code for this compound is 1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H, (H,20,21) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted boiling point is approximately 484.7° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n 20D 1.63 .

Scientific Research Applications

Telomerase Inhibitory Activities

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid derivatives have been studied for their potential in inhibiting telomerase activity. One derivative, featuring a 3,4-dichlorothiophenol ester, exhibited notable in vitro telomerase inhibitory activity and significant in vivo tumor suppression activity (Jew et al., 2003).

Annulation Reactions in Organic Synthesis

This compound is also useful in organic synthesis, particularly in [4+2] annulation reactions with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu et al., 2003).

Functionalization Reactions

The compound has been used in functionalization reactions, such as the synthesis of 1H-pyrazole-3-carboxamide, demonstrating the versatility of pyridine-3-carboxylic acid derivatives in organic chemistry (Yıldırım et al., 2005).

Synthesis of Thermally Stable Polymers

It has applications in the synthesis of new types of thermally stable and organosoluble polymers. For example, its derivatives were used to synthesize poly(ether–ester–imide)s with good inherent viscosities and thermal stability (Faghihi et al., 2011).

Extraction and Recovery Processes

Research has also explored the use of pyridine-3-carboxylic acid in extraction processes, particularly in the recovery of nicotinic acid from dilute fermentation broth, demonstrating its industrial applications (Kumar & Babu, 2009).

Antimicrobial Agent Synthesis

Additionally, pyridine carboxamides and tert-carboximides derived from 6-acetylpyridine-2-carboxylic acid have been synthesized and explored for their antimicrobial properties (Al-Salahi et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNPNMLROBHPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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